molecular formula C27H24N4O3S B11528334 N-benzyl-4-methyl-N-(2-{[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide

N-benzyl-4-methyl-N-(2-{[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide

Cat. No.: B11528334
M. Wt: 484.6 g/mol
InChI Key: RSSCKICJSSNCPU-VUTHCHCSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-4-methyl-N-(2-{N’-[(E)-(pyridin-2-yl)methylidene]hydrazinecarbonyl}phenyl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a hydrazinecarbonyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-methyl-N-(2-{N’-[(E)-(pyridin-2-yl)methylidene]hydrazinecarbonyl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the hydrazone: Reacting pyridine-2-carbaldehyde with hydrazine to form the hydrazone intermediate.

    Coupling with benzyl-4-methylbenzenesulfonamide: The hydrazone intermediate is then coupled with benzyl-4-methylbenzenesulfonamide under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-methyl-N-(2-{N’-[(E)-(pyridin-2-yl)methylidene]hydrazinecarbonyl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-Benzyl-4-methyl-N-(2-{N’-[(E)-(pyridin-2-yl)methylidene]hydrazinecarbonyl}phenyl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N-Benzyl-4-methyl-N-(2-{N’-[(E)-(pyridin-2-yl)methylidene]hydrazinecarbonyl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the hydrazone group can form covalent bonds with active site residues. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-4-methylbenzamide: Shares the benzyl and methyl groups but lacks the sulfonamide and hydrazone functionalities.

    N-Benzyl-2,4-dinitrobenzenesulfonamide: Contains a sulfonamide group but has different substituents on the benzene ring.

Uniqueness

N-Benzyl-4-methyl-N-(2-{N’-[(E)-(pyridin-2-yl)methylidene]hydrazinecarbonyl}phenyl)benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C27H24N4O3S

Molecular Weight

484.6 g/mol

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-[(E)-pyridin-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C27H24N4O3S/c1-21-14-16-24(17-15-21)35(33,34)31(20-22-9-3-2-4-10-22)26-13-6-5-12-25(26)27(32)30-29-19-23-11-7-8-18-28-23/h2-19H,20H2,1H3,(H,30,32)/b29-19+

InChI Key

RSSCKICJSSNCPU-VUTHCHCSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)N/N=C/C4=CC=CC=N4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NN=CC4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.